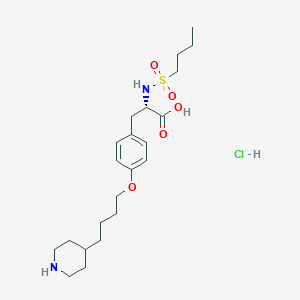
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine (3-F-4-THP) is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyridine derivatives, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves its binding to dopamine D2 receptors in the brain. This binding leads to the activation of the receptor, which in turn stimulates the release of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, mood, and behavior. The activation of dopamine D2 receptors by 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine leads to an increase in dopamine release, which can improve the symptoms of Parkinson's disease.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine have been investigated in various studies. One study found that 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine increased the release of dopamine in the striatum of rats, which is an area of the brain that is involved in the regulation of movement. Another study found that 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine exhibited anti-inflammatory activity by inhibiting the production of inflammatory cytokines in macrophages. In addition, 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments include its high potency and selectivity for dopamine D2 receptors, which makes it a useful tool for investigating the role of dopamine in various biological processes. However, one limitation of using 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for the research on 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine. One direction is the development of new drugs based on the structure of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine for the treatment of Parkinson's disease and other neurological disorders. Another direction is the investigation of the anti-inflammatory and anti-tumor activities of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine, which could lead to the development of new drugs for the treatment of cancer and other inflammatory diseases. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine could provide insights into the regulation of dopamine signaling and its role in various biological processes.
Méthodes De Synthèse
The synthesis of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine as a yellow solid, which can be purified by recrystallization using ethanol. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
The potential therapeutic applications of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine have been investigated in various scientific research studies. One of the main areas of research is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been found to exhibit dopamine D2 receptor agonist activity, which is a promising target for the treatment of Parkinson's disease. In addition, 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to possess anti-inflammatory and anti-tumor activities, which make it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCNYFXNNQYRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464320 | |
| Record name | 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
1978-60-5 | |
| Record name | 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)







